1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a compound that belongs to the class of tetrahydroisoquinolines, which are hydrogenated derivatives of isoquinoline. This compound is notable for its potential applications in medicinal chemistry and biological research. It has garnered interest due to its diverse biological activities, particularly in relation to neurodegenerative disorders and other health conditions.
The synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can be achieved through several methods. Common synthetic pathways include:
The synthesis typically requires controlling reaction conditions such as temperature and pH to optimize yields and purity. The use of solvents and catalysts may also influence the efficiency of the reactions .
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride can participate in various chemical reactions typical for carboxylic acids and nitrogen-containing heterocycles:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or reagents that facilitate the desired transformation .
The mechanism of action for 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride primarily involves its interaction with biological targets relevant to neurodegenerative diseases and cancer therapies.
Research indicates that this compound may act as an inhibitor of specific pathways involved in immune response modulation and apoptosis regulation. Its effects on the programmed cell death protein 1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway have been noted in studies focusing on immunotherapy .
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, it is generally handled under standard laboratory conditions.
Key chemical properties include:
Relevant data indicate that handling should be done with care due to potential irritant properties .
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride has several applications in scientific research:
Its diverse biological activities make it a valuable compound in drug discovery and development efforts aimed at treating various diseases .
The deracemization of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives employs a tandem enzymatic approach to achieve high enantiomeric excess (ee). This process integrates a stereoselective oxidase (e.g., monoamine oxidase from Aspergillus niger) with a non-selective imine reductase. The oxidase selectively oxidizes the (R)-enantiomer of the substrate to the prochiral imine intermediate, while the reductase reduces this intermediate back to the (S)-enantiomer. This concurrent oxidation-reduction cycle enables near-quantitative conversion of racemic substrates into enantiopure (S)-products (>99% ee) without external cofactor regeneration [5]. Reaction optimization requires precise control of pH (7.0–7.5), temperature (25–30°C), and enzyme-substrate ratios to prevent imine accumulation.
Δ1-Piperidine-2-carboxylate reductase (DPR) from Pseudomonas putida catalyzes the asymmetric reduction of cyclic imine intermediates with exceptional stereocontrol. DPR exhibits a kcat/KM of 1.2 × 104 M−1s−1 for the Δ1-THIQ-1-carboxylate imine, utilizing NADPH as a cofactor. Engineered variants with F128A/L129G mutations enhance activity 5-fold by enlarging the substrate-binding pocket. Biocatalytic efficiency is further amplified by coupling with glucose dehydrogenase (GDH) for cofactor recycling, achieving a total turnover number (TTN) of 10,000 for NADP+ [5].
Table 1: Enzymatic Parameters for Key Biocatalysts in Deracemization
Enzyme | Source | Specific Activity (U/mg) | KM (mM) | kcat/KM (M−1s−1) |
---|---|---|---|---|
Monoamine Oxidase | Aspergillus niger | 8.5 | 0.12 | 4.8 × 103 |
Δ1-Piperidine Reductase | Pseudomonas putida | 22.3 | 0.08 | 1.2 × 104 |
Glucose Dehydrogenase | Bacillus subtilis | 150.0 | 5.6 | 1.7 × 102 |
D-amino acid oxidase (DAAO) from Fusarium solani exhibits superior catalytic efficiency for 1-carboxylate-THIQ derivatives compared to porcine kidney DAAO. Its KM of 0.35 mM and Vmax of 15 μmol·min−1·mg−1 enable >90% deracemization within 6 hours. However, substrate inhibition occurs above 20 mM concentrations, limiting industrial throughput. Protein engineering via site-saturation mutagenesis at residue V116 has yielded variants with 3-fold enhanced activity and reduced substrate inhibition [5].
Scalable deracemization requires addressing three bottlenecks: (1) Oxygen dependency of oxidase steps, solved using pressurized (3 bar O2) reactors; (2) Cofactor costs, mitigated by NAD(P)H regeneration systems (e.g., formate dehydrogenase); and (3) Product isolation, optimized via in-situ crystallization. Pilot-scale runs (100 L) achieved 85% yield and 98% ee with a space-time yield of 2.1 g·L−1·h−1. Economic analysis indicates viability at >500 kg/year production scales when integrated with continuous flow separation .
Table 2: Scalability Parameters for One-Pot Deracemization Processes
Process Parameter | Lab Scale (10 mL) | Pilot Scale (100 L) | Industrial Target |
---|---|---|---|
Substrate Concentration | 50 mM | 150 mM | 200 mM |
Reaction Time | 24 h | 36 h | 24 h |
Enantiomeric Excess (ee) | >99% | 98% | >99% |
Space-Time Yield | 0.8 g·L−1·h−1 | 2.1 g·L−1·h−1 | 5.0 g·L−1·h−1 |
Catalyst Loading (genz/gprod) | 0.5 | 0.2 | 0.1 |
Directed ortho-lithiation of N-pivaloyl-protected 1,2,3,4-tetrahydroisoquinoline enables regioselective carboxylation at C1. Key steps: (1) Protection with pivaloyl chloride (yield: 95%); (2) Lithiation at −78°C using n-butyllithium (2.2 eq) in THF with TMEDA (3.0 eq); (3) Carboxylation via CO2 bubbling. This route achieves 70–75% yield with regioselectivity >20:1 (C1 vs. C3). Critical parameters include strict temperature control (−78°C ± 2°C) and anhydrous conditions to prevent electrophilic quenching. Deprotection using NaOH/EtOH affords the free carboxylic acid, isolated as hydrochloride salt via HCl/Et2O treatment [1] [6].
Spirolactonization of 1-carboxy-THIQ derivatives requires ortho-alkoxy substituents for intramolecular cyclization. Non-alkoxy analogs (e.g., 6,7-dichloro-THIQ-1-carboxylic acid) resist lactonization due to: (1) Low nucleophilicity of the unactivated aromatic ring; (2) Competing decarboxylation at >80°C. Solutions include: (1) Installing electron-donating groups (e.g., -OMe) at C6/C7 to enhance ring nucleophilicity; (2) Using Mitsunobu conditions (DIAD/PPh3) for direct esterification, achieving spirolactones in 40–50% yield. Alkoxy-substituted derivatives (e.g., 6,7-dimethoxy) cyclize spontaneously in acidic methanol (0.5M H2SO4, reflux) to yield spirolactones at 85% efficiency [1] [6].
Table 3: Lithiation and Cyclization Outcomes for THIQ Derivatives
Substrate | Lithiation Base | Carboxylation Yield (%) | Spirolactonization Yield (%) |
---|---|---|---|
N-Pivaloyl-6,7-dimethoxy-THIQ | n-BuLi/TMEDA | 82% | 85% (acid-mediated) |
N-Pivaloyl-6,7-dichloro-THIQ | s-BuLi/12-crown-4 | 68% | <5% (spontaneous) |
N-Pivaloyl-unsubstituted-THIQ | n-BuLi/TMEDA | 75% | 45% (Mitsunobu) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: